2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
Overview
Description
2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium is a complex organic compound that features a unique structure combining a pyrroloindole core with a piperidinium salt. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium can be achieved through a one-pot, four-component condensation reaction. This involves the reaction of malononitrile, isatin, cyanoacetohydrazide, and piperidine in a stoichiometric ratio. The reaction is typically carried out in an aqueous or ethanol medium at ambient temperature, yielding the product in high efficiency (82-99%) within a short reaction time (5-120 minutes) .
Chemical Reactions Analysis
2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium include other indole derivatives and piperidinium salts. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Indole derivatives: These compounds often exhibit antiviral, anticancer, and anti-inflammatory activities.
Piperidinium salts: These salts are known for their stability and reactivity, making them useful in various chemical reactions .
Properties
IUPAC Name |
2-(2,2-dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O2.C5H11N/c16-7-9(8-17)5-10-6-13-14(19)11-3-1-2-4-12(11)18(13)15(10)20;1-2-4-6-5-3-1/h1-6,20H;6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZBHUNKHZNCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=O)C3=CC(=C(N23)[O-])C=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.